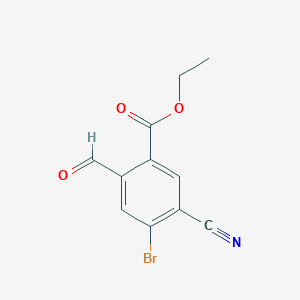
5-Brom-2,3-difluorbenzolsulfonylchlorid
Übersicht
Beschreibung
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2BrClF2O2S . It has an average mass of 291.498 Da and a monoisotopic mass of 289.861542 Da .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, difluoro, and sulfonyl chloride groups . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information is not available in the search results.Physical And Chemical Properties Analysis
5-Bromo-2,3-difluorobenzenesulfonyl chloride has a molecular weight of 291.5 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
“5-Brom-2,3-difluorbenzolsulfonylchlorid” ist eine hochspezialisierte Verbindung, die den Schlüssel zu bahnbrechenden Entdeckungen im Bereich der pharmazeutischen Forschung bietet . Es wird bei der Synthese verschiedener Medikamente und Therapeutika eingesetzt.
Innovation in der Agrochemie
Die einzigartigen Eigenschaften der Verbindung machen sie zu einer wertvollen Ressource in der Innovation der Agrochemie . Es kann bei der Entwicklung neuer Pestizide, Herbizide und anderer landwirtschaftlicher Chemikalien eingesetzt werden.
Entwicklung fortschrittlicher Materialien
Im Bereich der Entwicklung fortschrittlicher Materialien kann “this compound” zur Synthese neuer Materialien mit einzigartigen Eigenschaften verwendet werden . Dazu könnten Materialien mit verbesserter Haltbarkeit, Widerstandsfähigkeit gegenüber Umwelteinflüssen oder anderen wünschenswerten Eigenschaften gehören.
Hochskalierung industrieller Prozesse
Die Verbindung wird bei der Hochskalierung industrieller Prozesse eingesetzt . Ihre Eigenschaften machen sie zu einer wertvollen Komponente bei der Entwicklung effizienter, kostengünstiger Fertigungsprozesse.
Chemische Forschung
In der chemischen Forschung wird “this compound” als Ausgangsmaterial oder Zwischenprodukt bei der Synthese einer Vielzahl anderer Verbindungen eingesetzt .
Safety and Hazards
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with appropriate safety measures, including not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
5-Bromo-2,3-difluorobenzenesulfonyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a synthetic pathway. It’s often used to introduce the sulfonyl group into a molecule, which can then undergo further reactions .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in the target molecules. The sulfonyl chloride group (-SO2Cl) is particularly reactive, allowing it to form bonds with a wide range of nucleophiles .
Biochemical Pathways
As a synthetic intermediate, the biochemical pathways affected by 5-Bromo-2,3-difluorobenzenesulfonyl chloride depend on the specific reactions it’s used in. It’s often used in the synthesis of pharmaceuticals and other organic compounds .
Pharmacokinetics
Instead, it’s used to synthesize other compounds, which would have their own ADME properties .
Result of Action
The result of the compound’s action is the formation of a new organic compound with a sulfonyl group. This can then undergo further reactions to form the desired end product .
Action Environment
The action of 5-Bromo-2,3-difluorobenzenesulfonyl chloride is influenced by various environmental factors. For example, the reaction conditions (such as temperature and solvent) can affect the compound’s reactivity . It’s also sensitive to moisture, so reactions involving this compound must be carried out under anhydrous conditions .
Eigenschaften
IUPAC Name |
5-bromo-2,3-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(10)5(2-3)13(8,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFZACGRMCSIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















